4-Bromo-1-chloro-2-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a four-step process with an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene is produced from bromobenzene with a high yield of 94.8% . These methods could potentially be adapted for the synthesis of 4-Bromo-1-chloro-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene compounds can be studied using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These techniques could be applied to 4-Bromo-1-chloro-2-fluorobenzene to determine its molecular structure and understand the influence of the halogen atoms on the benzene ring.
Chemical Reactions Analysis
Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The study on no-carrier-added 1-bromo-4-[18F]fluorobenzene, for example, explored its use in 18F-arylation reactions . The reactivity of 4-Bromo-1-chloro-2-fluorobenzene in similar reactions could be inferred from these studies, although specific experiments would be required to confirm its behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene compounds are influenced by the presence and position of the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their temperature correlations can be calculated . These analyses provide a comprehensive understanding of the compound's stability and reactivity, which would be relevant for 4-Bromo-1-chloro-2-fluorobenzene as well.
Scientific Research Applications
Electrochemical Fluorination
The electrochemical fluorination of halobenzenes, including compounds similar to 4-Bromo-1-chloro-2-fluorobenzene, has been studied for its potential in producing various fluorinated compounds. This process involves cathodic dehalogeno-defluorination, leading to the formation of different halogenated compounds as well as the fluorinated products (Horio et al., 1996).
Photoreactions with Cyclopentene
Research has shown that halogenobenzenes, including those structurally related to 4-Bromo-1-chloro-2-fluorobenzene, can undergo photoreactions with cyclopentene. This results in products derived from insertion into the carbon-halogen bond, which is a type of reaction previously unknown in this series (Bryce-Smith et al., 1980).
Synthesis of Fluorinated Benzoic Acids
The cobalt-catalysed methoxycarbonylation of polysubstituted bromo- and chlorofluorobenzenes, closely related to 4-Bromo-1-chloro-2-fluorobenzene, has been researched for synthesizing various fluorobenzoic acid derivatives. This process highlights the chemoselectivity and regio-selectivity of the reaction while maintaining the fluorine substituents intact (Boyarskiy et al., 2010).
Vibrational Spectroscopy Studies
Studies on vibrational spectroscopy have included trisubstituted benzenes similar to 4-Bromo-1-chloro-2-fluorobenzene. These studies involve zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations, providing insights into the molecular structure and bonding of such compounds (Reddy & Rao, 1994).
Application in Lithium-Ion Batteries
In the field of energy storage, derivatives of 4-Bromo-1-chloro-2-fluorobenzene have been studied as electrolyte additives in lithium-ion batteries. Specifically, 4-bromo-2-fluoromethoxybenzene has been shown to enhance the thermal stability and lower the flammability of lithium-ion batteries, making it a potential bi-functional electrolyte additive (Zhang, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-fluorobenzene | |
CAS RN |
60811-18-9 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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